2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-ethylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-2-14-5-3-4-8-22(14)17(23)12-27-19-21-20-18(26-19)13-6-7-15-16(11-13)25-10-9-24-15/h6-7,11,14H,2-5,8-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYOUHWUDGSUDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the reaction of hydrazides with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.
Thioacetylation: The oxadiazole derivative is then subjected to thioacetylation using thioacetic acid or its derivatives.
Formation of the Piperidine Ring: The final step involves the reaction of the thioacetylated oxadiazole with 2-ethylpiperidine under suitable conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents and temperatures.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzodioxin or oxadiazole rings.
Reduction: Reduced forms of the oxadiazole or thioacetyl groups.
Substitution: Substituted derivatives at the benzodioxin or piperidine rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biological assays to study the interaction with various biomolecules.
Industrial Applications: The compound may find use in the synthesis of advanced polymers or as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target molecule. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Piperidinyl Substituents
The substitution pattern on the piperidine ring significantly influences physicochemical and biological properties. A closely related compound, “2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone” (CAS: 851129-74-3), differs only in the piperidinyl substituent (4-methyl vs. 2-ethyl) . Key comparative data are summarized below:
*Estimated based on structural differences (ethyl vs. methyl substituent). The 2-ethyl group increases molecular weight by ~14 g/mol and XLogP3 by ~0.3 units, reflecting enhanced lipophilicity. This may improve membrane permeability but could also elevate cytotoxicity risks .
Biological Activity
The compound 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. The structure incorporates a 1,4-benzodioxane moiety known for its diverse pharmacological properties, including anti-inflammatory and anti-cancer effects. This article reviews the biological activity of this compound, focusing on its enzyme inhibition properties and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , and it features several functional groups that contribute to its biological activity. The presence of the 1,3,4-oxadiazol ring and the sulfanyl group are particularly noteworthy as they are often associated with enhanced biological interactions.
Enzyme Inhibition
Recent studies have investigated the compound's inhibitory effects on various enzymes relevant to disease states such as diabetes and Alzheimer's disease:
- Acetylcholinesterase (AChE) Inhibition :
- α-Glucosidase Inhibition :
- Butyrylcholinesterase (BChE) Inhibition :
The biological activity of this compound can be attributed to its ability to interact with the active sites of target enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. Molecular docking studies have provided insights into the binding affinities and orientations of the compound within the enzyme active sites, confirming its potential as a lead compound for drug development .
Case Studies
Several case studies highlight the therapeutic potential of compounds similar to this compound:
- Anti-Diabetic Activity :
- Neuroprotective Effects :
Q & A
How can researchers optimize the synthetic route for this compound to improve yield and purity?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, including oxadiazole ring formation, sulfanyl group coupling, and piperidine moiety incorporation. Key strategies include:
- Reaction Temperature Control: Maintaining precise temperatures during cyclization (e.g., 80–100°C for oxadiazole formation) to minimize side reactions .
- Purification Techniques: Use of column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate intermediates. Recrystallization from methanol or ethanol enhances final product purity .
- Catalyst Selection: Employing coupling agents like EDCI/HOBt for amide bond formation between the sulfanyl-ethanone and 2-ethylpiperidine .
Data Reference: Yields for analogous oxadiazole-piperidine derivatives range from 45–72% after optimization .
What advanced spectroscopic techniques are critical for confirming structural integrity, and how should data interpretation resolve ambiguities?
Methodological Answer:
- NMR Analysis:
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) with <3 ppm error .
- IR Spectroscopy: Validate sulfanyl (C–S stretch at 600–700 cm⁻¹) and carbonyl (C=O at 1650–1750 cm⁻¹) groups .
What strategies address contradictory biological activity data across studies?
Methodological Answer:
- Assay Standardization: Use positive controls (e.g., reference inhibitors for enzyme studies) and standardized cell lines (e.g., HEK293 for receptor binding assays) to reduce variability .
- Dose-Response Curves: Analyze EC₅₀/IC₅₀ values across ≥3 independent replicates to identify outliers .
- Meta-Analysis: Compare data with structurally related compounds (e.g., oxadiazole derivatives with piperidine groups) to contextualize discrepancies .
Data Reference: IC₅₀ values for similar compounds vary by ≤20% when assay protocols are harmonized .
How can computational modeling guide structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases or GPCRs). Prioritize residues forming hydrogen bonds with the oxadiazole or benzodioxin moieties .
- QSAR Models: Train models on datasets of oxadiazole derivatives to correlate logP, polar surface area, and H-bond acceptors/donors with activity .
- MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical interactions .
What methodologies are essential for preclinical pharmacokinetic (PK) studies?
Methodological Answer:
- In Vitro ADME:
- In Vivo PK: Administer IV/PO doses in rodents and collect serial blood samples. Non-compartmental analysis (NanoDrop®) calculates AUC, Cmax, and t₁/₂ .
Data Reference: For related compounds, oral bioavailability ranges from 15–40% due to first-pass metabolism .
How to elucidate metabolic pathways in vitro?
Methodological Answer:
- Phase I Metabolism: Incubate with CYP450 isoforms (e.g., CYP3A4, 2D6) and identify metabolites via UPLC-QTOF. Hydroxylation or N-dealkylation of the piperidine moiety is common .
- Phase II Metabolism: Test glucuronidation/sulfation using human liver S9 fractions. Trap reactive intermediates with glutathione for LC-MS detection .
How to design experiments investigating off-target effects while maintaining assay specificity?
Methodological Answer:
- High-Throughput Screening (HTS): Use a panel of 50+ unrelated targets (kinases, ion channels) at 10 µM compound concentration. Prioritize hits with >50% inhibition .
- Counter-Screens: Validate off-target hits in orthogonal assays (e.g., fluorescence polarization for kinase inhibitors) .
- CRISPR/Cas9 Knockout Models: Confirm target-specific effects by comparing activity in wild-type vs. gene-edited cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
